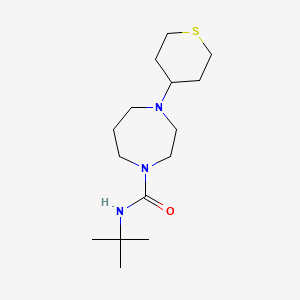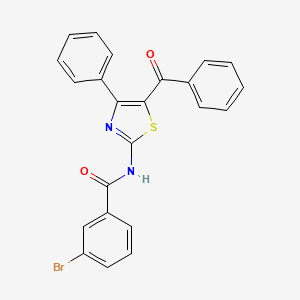
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure. It is used in the synthesis of various organic compounds and has been studied for its potential medicinal properties.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by reducing the production of certain inflammatory mediators in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines. The compound has also been found to exhibit significant anti-inflammatory activity by reducing the production of certain inflammatory mediators in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Optimization of the synthesis method to improve the yield and reduce the cost of the compound.
3. Studies on the potential use of the compound in combination with other anticancer agents.
4. Studies on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders.
5. Studies on the potential use of the compound in drug delivery systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and anti-inflammatory therapy, make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-aminobenzothiazole with 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters.
Aplicaciones Científicas De Investigación
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity.
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-4-12-13(7-10)16-20-15-12)18-8-11(9-18)17-5-1-2-6-17/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPCIFNOLGMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)


![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine](/img/structure/B2651768.png)

![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)
![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2651771.png)


